Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate
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Overview
Description
Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate is a chemical compound with the molecular formula C18H19F2NO5. It is known for its unique structure, which includes a difluoromethoxy group and a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate typically involves multiple steps. One common method includes the reaction of 3-(difluoromethoxy)benzaldehyde with 2,6-dimethylpyridine-3,5-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate exerts its effects involves its interaction with specific molecular targets. The difluoromethoxy group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-(3-hydroxy-4,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Dimethyl 4-(3-hydroxy-4,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various research applications.
Properties
CAS No. |
303104-62-3 |
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Molecular Formula |
C20H23F2NO5 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
diethyl 4-[3-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23F2NO5/c1-5-26-18(24)15-11(3)23-12(4)16(19(25)27-6-2)17(15)13-8-7-9-14(10-13)28-20(21)22/h7-10,17,20,23H,5-6H2,1-4H3 |
InChI Key |
PJNQHSBGMPVOBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)OC(F)F)C(=O)OCC)C)C |
Origin of Product |
United States |
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